![molecular formula C17H14FN3O4S2 B2832146 2-fluoro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide CAS No. 1002483-81-9](/img/structure/B2832146.png)
2-fluoro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-fluoro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide, also known as Compound X, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development.
Applications De Recherche Scientifique
COX-2 Inhibition and Pain Management
One study delved into the selective inhibition of cyclooxygenase-2 (COX-2) by synthesizing a series of benzenesulfonamide derivatives. These compounds, including ones with fluorine atoms, have demonstrated potent, selective inhibition of COX-2 over COX-1, leading to the identification of candidates for the treatment of conditions like rheumatoid arthritis and acute pain without the side effects associated with COX-1 inhibition (Hashimoto et al., 2002).
Synthetic Applications and N-Demethylation
Another study highlighted the use of N-fluorobenzenesulfonimide as an effective oxidant in the copper-catalyzed N-demethylation of amides. This process is significant for its potential applications in the synthesis of various organic compounds and pharmaceuticals, demonstrating the versatility of sulfonamide compounds in organic synthesis (Yi et al., 2020).
Antimicrobial and Antifungal Activities
Sulfonamide hybrids have been synthesized and evaluated for their biological potential, including enzyme inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as antioxidant properties. These compounds have shown significant enzyme inhibition, suggesting their potential in treating diseases where these enzymes are implicated, such as Alzheimer's disease (Kausar et al., 2019).
Carbonic Anhydrase Inhibition
Several studies focused on sulfonamide derivatives as inhibitors of carbonic anhydrase (CA), a crucial enzyme in many physiological processes. These compounds have been tested against various CA isoforms, showing significant inhibitory activity. The research highlights the potential use of these inhibitors in managing conditions like glaucoma, edema, and certain cancers, where CA isoforms play a key role (Gul et al., 2016).
Photophysical Properties
The photophysical properties of sulfonamide derivatives have also been investigated, focusing on their fluorescence characteristics. This research is relevant for developing fluorescent probes and materials with potential applications in sensing, imaging, and photodynamic therapy (Bozkurt et al., 2016).
Mécanisme D'action
Mode of Action
. This could potentially alter the properties of these molecules, affecting their interactions with other molecules or their roles in biological processes.
Biochemical Pathways
. The introduction of a fluorine atom into organic molecules could potentially affect a variety of biochemical pathways, depending on the specific molecules targeted.
Pharmacokinetics
. These properties would have a significant impact on the compound’s bioavailability and overall pharmacokinetics.
Result of Action
. The introduction of a fluorine atom into organic molecules could potentially alter their properties and functions, leading to various molecular and cellular effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
Propriétés
IUPAC Name |
2-fluoro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O4S2/c1-26(22,23)17-10-9-15(19-20-17)12-5-4-6-13(11-12)21-27(24,25)16-8-3-2-7-14(16)18/h2-11,21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIYGPLOWGIBKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[2-(Methanesulfonamido)cyclopentyl]methyl]prop-2-enamide](/img/structure/B2832064.png)
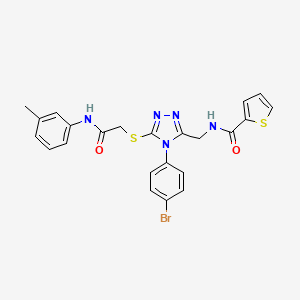
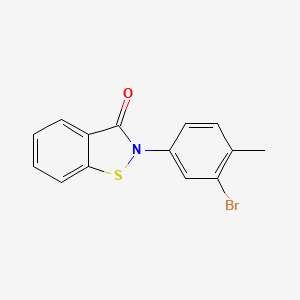
![2-[2-Amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B2832069.png)
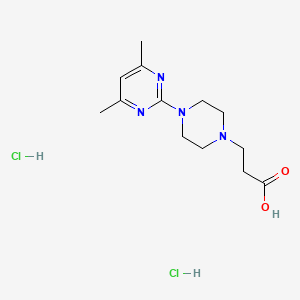
![N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2832073.png)
![3-{[(Tert-butoxy)carbonyl]amino}-5,7-dimethyladamantane-1-carboxylic acid](/img/structure/B2832075.png)
![4-(6-fluoro-1,1-dioxido-2-(piperidine-1-carbonyl)-4H-benzo[b][1,4]thiazin-4-yl)benzonitrile](/img/structure/B2832076.png)
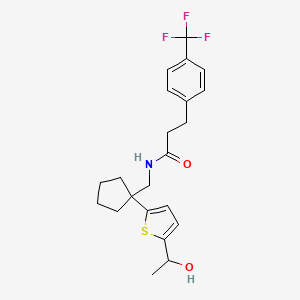
![3-[(4-chlorophenyl)sulfonyl]-N-cycloheptyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2832078.png)

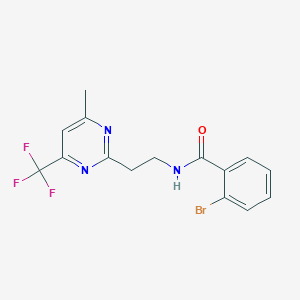

![1-butyl-2-[(E)-[(2,6-dichlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2832086.png)